molecular formula C6H3BrF3NO B12359174 5-bromo-3-(trifluoromethyl)-3H-pyridin-2-one

5-bromo-3-(trifluoromethyl)-3H-pyridin-2-one

Cat. No.: B12359174
M. Wt: 241.99 g/mol
InChI Key: MENDTGYVKRWRJD-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoromethyl)-3H-pyridin-2-one is a heterocyclic compound with the molecular formula C6H3BrF3NO It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by bromine and trifluoromethyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-(trifluoromethyl)-3H-pyridin-2-one typically involves the introduction of bromine and trifluoromethyl groups onto a pyridine ring. One common method is the bromination of 3-(trifluoromethyl)pyridine, followed by oxidation to form the desired compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of catalysts and optimization of reaction parameters are crucial for achieving high purity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(trifluoromethyl)-3H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-3-(trifluoromethyl)-3H-pyridin-2-one has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: Used in the development of herbicides and pesticides due to its bioactive properties.

    Material Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Research: Utilized in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 5-bromo-3-(trifluoromethyl)-3H-pyridin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate enzymatic activity or receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
  • 5-Bromo-2,3-difluoropyridine

Uniqueness

5-Bromo-3-(trifluoromethyl)-3H-pyridin-2-one is unique due to the presence of both bromine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility compared to similar compounds .

Properties

Molecular Formula

C6H3BrF3NO

Molecular Weight

241.99 g/mol

IUPAC Name

5-bromo-3-(trifluoromethyl)-3H-pyridin-2-one

InChI

InChI=1S/C6H3BrF3NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2,4H

InChI Key

MENDTGYVKRWRJD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)C1C(F)(F)F)Br

Origin of Product

United States

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